Cas no 1248898-79-4 (2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid)

2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a specialized organic compound featuring a unique structural combination of an amino acid backbone and a 1,2,4-triazole moiety. This structure confers potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The ethylamino and triazole groups enhance its reactivity and binding affinity, making it valuable for targeted modifications in drug development. Its well-defined chemical properties ensure consistent performance in synthetic pathways. The compound’s stability under standard conditions and compatibility with common reagents further support its use in research and industrial processes.
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid structure
1248898-79-4 structure
商品名:2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
CAS番号:1248898-79-4
MF:C9H16N4O2
メガワット:212.248941421509
CID:6263546
PubChem ID:61923585

2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
    • AKOS011197512
    • EN300-1123797
    • 1248898-79-4
    • インチ: 1S/C9H16N4O2/c1-3-11-9(2,8(14)15)4-5-13-7-10-6-12-13/h6-7,11H,3-5H2,1-2H3,(H,14,15)
    • InChIKey: NMTFZGRIXNZBOC-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(CCN1C=NC=N1)NCC)=O

計算された属性

  • せいみつぶんしりょう: 212.12732577g/mol
  • どういたいしつりょう: 212.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.2
  • トポロジー分子極性表面積: 80Ų

2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1123797-0.1g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1123797-0.5g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1123797-10.0g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4
10g
$4236.0 2023-05-23
Enamine
EN300-1123797-1g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4 95%
1g
$842.0 2023-10-26
Enamine
EN300-1123797-1.0g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4
1g
$986.0 2023-05-23
Enamine
EN300-1123797-5.0g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4
5g
$2858.0 2023-05-23
Enamine
EN300-1123797-0.05g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1123797-0.25g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1123797-5g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1123797-2.5g
2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
1248898-79-4 95%
2.5g
$1650.0 2023-10-26

2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid 関連文献

2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acidに関する追加情報

Introduction to 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 1248898-79-4)

2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, with the CAS number 1248898-79-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and features a unique structural combination of an ethylamino group, a methyl group, and a 1H-1,2,4-triazole ring. Its chemical structure and properties make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is characterized by its functional groups and spatial arrangement. The presence of the ethylamino group imparts basic properties to the molecule, while the methyl group adds steric bulk and influences solubility. The 1H-1,2,4-triazole ring is a well-known pharmacophore that is often associated with antifungal and antiviral activities. This combination of functional groups makes the compound highly versatile and suitable for a wide range of biological studies.

In recent years, research on 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has focused on its potential therapeutic applications. Studies have shown that this compound exhibits promising antifungal properties against various fungal pathogens, including Candida species and Aspergillus species. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of essential enzymes involved in fungal metabolism.

Beyond its antifungal activity, 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has also been investigated for its antiviral properties. Research has demonstrated that the compound can inhibit the replication of several viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The exact mechanism by which it exerts these effects is still under investigation but may involve interference with viral entry into host cells or inhibition of viral replication enzymes.

The pharmacokinetic properties of 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily in the liver and excreted via urine and feces.

In terms of toxicity, preliminary studies suggest that 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has a low toxicity profile at therapeutic doses. However, further research is needed to fully understand its safety profile in humans. Animal studies have not shown significant adverse effects at doses up to several times higher than those required for therapeutic efficacy.

The synthesis of 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid involves several steps that are well-documented in the literature. One common synthetic route involves the reaction of an appropriate starting material with ethylamine and subsequent functionalization to introduce the 1H-1,2,4-triazole ring. The synthesis can be optimized to achieve high yields and purity levels suitable for pharmaceutical applications.

In conclusion, 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-y l)butanoic acid (CAS No. 1248898-79 - 4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.